molecular formula C21H18FN5O3S2 B277199 N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B277199
M. Wt: 471.5 g/mol
InChI Key: SPJAFUZSUWEUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, the compound may inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against cancer cells, while in vivo studies have shown that the compound can inhibit tumor growth in animal models. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, which may have potential therapeutic applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is the development of more potent analogs of the compound that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves the reaction of 2-(4-fluoroanilino)-2-oxoethylthioacetic acid with thiosemicarbazide, followed by the reaction with 2-phenyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-carbonyl chloride. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for Alzheimer's disease. In vitro studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.

properties

Molecular Formula

C21H18FN5O3S2

Molecular Weight

471.5 g/mol

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H18FN5O3S2/c22-14-6-8-15(9-7-14)23-17(28)12-31-21-26-25-20(32-21)24-19(30)13-10-18(29)27(11-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,23,28)(H,24,25,30)

InChI Key

SPJAFUZSUWEUTP-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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